Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Description
Overview of Halogenated Nitrobenzoate Esters in Contemporary Organic Synthesis
Halogenated nitrobenzoate esters are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.com Their utility stems from the presence of multiple reactive sites on the aromatic ring. The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, while the halogen atom often serves as an excellent leaving group in such reactions. wikipedia.org
These compounds are typically synthesized through the nitration of a corresponding halogenated benzoic acid, followed by esterification. For example, the synthesis of a related compound, Methyl 4-fluoro-3-nitrobenzoate, is achieved by the nitration of 4-fluoro-3-nitro-benzoic acid with methanol (B129727) and sulfuric acid. Similarly, Methyl 5-fluoro-2-methyl-3-nitrobenzoate is prepared by the nitration of 5-fluoro-2-methylbenzoic acid, followed by esterification. chemicalbook.com These synthetic intermediates are crucial in constructing complex molecular frameworks. For instance, Methyl 4-fluoro-3-nitrobenzoate is used as a precursor in the preparation of dimethyl 3-nitro-3′,4-oxydibenzoate. fishersci.comchemicalbook.com The reactivity of these esters allows for sequential and controlled modifications, making them indispensable tools for organic chemists.
Table 2: Properties of the Related Compound Methyl 4-fluoro-3-nitrobenzoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 329-59-9 | |
| Molecular Formula | C₈H₆FNO₄ | |
| Molecular Weight | 199.14 g/mol | |
| Melting Point | 56°C to 59°C | fishersci.com |
| Boiling Point | 109°C (1 mmHg) | fishersci.com |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | fishersci.com |
Strategic Importance of Fluorine and Nitro Moieties in Aromatic Systems
The strategic placement of fluorine atoms and nitro groups on an aromatic ring dramatically influences the molecule's chemical and physical properties.
Fluorine Moiety: Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to profound changes in their properties. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the thermal and metabolic stability of the compound. nih.gov In medicinal chemistry, the introduction of fluorine can improve a drug's lipophilicity and bioavailability, facilitating its transport across biological membranes. numberanalytics.com This has led to the development of numerous fluorinated pharmaceuticals, such as antibiotics and anticancer agents. numberanalytics.com In materials science, fluorinated aromatics are precursors to high-performance polymers like PEEK (polyether ether ketone) and are used in the manufacturing of liquid crystals and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net
Nitro Moiety: The nitro group (–NO₂) is a powerful electron-withdrawing group due to both resonance and inductive effects. numberanalytics.com This property has several significant consequences for the aromatic system. Firstly, it deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. numberanalytics.comnih.gov Conversely, and more importantly for synthetic applications, it strongly activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group like a halogen. wikipedia.org The nitro group itself can be readily transformed into other functional groups; for instance, its reduction provides a straightforward route to aromatic amines (anilines), which are key intermediates for dyes and many pharmaceutical compounds. numberanalytics.comnumberanalytics.com The high energy associated with nitro compounds also makes them fundamental components of many explosives. numberanalytics.com
Research Trajectories and Future Prospects of Methyl 4-fluoro-2-methyl-5-nitrobenzoate Derivatives
While specific research on this compound is not yet widespread, its structure suggests clear and promising research directions. The compound is an ideal substrate for nucleophilic aromatic substitution (SₙAr) reactions, where the fluorine atom, activated by the para-nitro group, can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols). This would allow for the construction of a diverse library of derivatives with potentially novel biological or material properties.
Future research will likely focus on leveraging this reactivity to synthesize complex molecules for applications in medicinal chemistry and agrochemistry. The resulting anilines from the reduction of the nitro group could be used in the synthesis of heterocyclic compounds, a common scaffold in many biologically active molecules. The methyl ester group also offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. The combination of these functional groups in a single molecule makes this compound a versatile platform for the development of new chemical entities with tailored properties for a range of scientific and industrial applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-2-methyl-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCFNZJKUATDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679878 | |
| Record name | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163287-01-1 | |
| Record name | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Methyl 4 Fluoro 2 Methyl 5 Nitrobenzoate
Established Synthetic Pathways for Methyl 4-fluoro-2-methyl-5-nitrobenzoate
The principal route to obtaining this compound involves two key transformations. The first is the regioselective nitration of 4-fluoro-2-methylbenzoic acid to introduce a nitro group at the C5 position, yielding 4-fluoro-2-methyl-5-nitrobenzoic acid. The second step is the esterification of this carboxylic acid precursor with methanol (B129727) to form the final methyl ester product.
Esterification of 4-fluoro-2-methyl-5-nitrobenzoic Acid Precursors
Esterification of the precursor, 4-fluoro-2-methyl-5-nitrobenzoic acid, is a fundamental reaction to produce the target compound. This transformation is typically accomplished through acid-catalyzed methods, most notably the Fischer esterification, or by converting the carboxylic acid to a more reactive derivative before treatment with methanol.
The most common method for synthesizing this compound from its corresponding carboxylic acid is the Fischer esterification. This reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, in the presence of a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid. truman.edu The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products. tcu.edu This is typically achieved by using a large excess of methanol. truman.edu
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst.
For analogous compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, a typical procedure involves stirring the acid in methanol with sulfuric acid at elevated temperatures (e.g., 65°C) for several hours to achieve a good yield. chemicalbook.com
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Precursor | Alcohol | Catalyst | Temperature | Reaction Time | Yield | Reference |
| 2-chloro-4-fluoro-5-nitrobenzoic acid | Methanol | Sulfuric Acid | 65°C | 4-7 hours | 67% | chemicalbook.com |
| 3-nitrobenzoic acid | Methanol | Sulfuric Acid | Reflux | 1 hour | N/A | truman.edu |
An alternative to direct acid-catalyzed esterification is a two-step procedure involving the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methanol to form the methyl ester. This method often proceeds under milder conditions and can result in higher yields, as the reaction is essentially irreversible due to the formation of gaseous HCl and SO₂ byproducts.
A general method for a similar compound, 5-fluoro-2-methyl-3-nitrobenzoic acid, involves dissolving the acid in methanol and then slowly adding thionyl chloride at a low temperature (e.g., below 0°C). chemicalbook.com The reaction mixture is then heated to reflux for several hours to ensure complete conversion. chemicalbook.com After the reaction is complete, the mixture is typically poured into ice water, causing the less soluble ester product to precipitate. chemicalbook.com
Nitration Strategies for Aromatic Precursors
The synthesis of the key precursor, 4-fluoro-2-methyl-5-nitrobenzoic acid, is achieved by the electrophilic aromatic substitution of 4-fluoro-2-methylbenzoic acid. The success of this synthesis relies on the regioselective introduction of the nitro group onto the aromatic ring.
The regioselectivity of the nitration of 4-fluoro-2-methylbenzoic acid is governed by the directing effects of the substituents on the benzene (B151609) ring. The methyl group (-CH₃) is an activating, ortho-para directing group. The fluorine atom (-F) is a deactivating but also ortho-para directing group due to the interplay of its inductive and resonance effects. The carboxylic acid group (-COOH) is a deactivating, meta-directing group.
In the nitration of 4-fluoro-2-methylbenzoic acid, the position of the incoming electrophile (the nitronium ion, NO₂⁺) is primarily directed to the C5 position. This position is ortho to the activating methyl group and meta to both the deactivating fluoro and carboxylic acid groups. This combination of directing effects strongly favors the formation of the desired 4-fluoro-2-methyl-5-nitrobenzoic acid isomer over other potential regioisomers. The nitration of similar fluorobenzoic acids typically employs a mixture of nitric and sulfuric acids at low temperatures to control the reaction and favor the desired substitution pattern.
The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
For challenging substrates or to improve reaction efficiency and yield, stronger nitrating conditions can be employed. A mixture of fuming nitric acid and oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide, SO₃) provides a much higher concentration of the nitronium ion. Research on the nitration of the regioisomer 5-fluoro-2-methylbenzoic acid has shown that using fuming nitric acid and oleum can significantly increase the yield and purity of the desired product compared to standard concentrated nitric/sulfuric acid mixtures. google.com This approach also helps to minimize the formation of undesired by-products, such as dinitro derivatives. google.com The reaction is typically carried out at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and enhance selectivity. google.com
Table 2: Comparison of Nitrating Agents for Fluoro-Methylbenzoic Acid Derivatives
| Substrate | Nitrating Agent | Conditions | Outcome | Reference |
| 5-fluoro-2-methylbenzoic acid | Fuming HNO₃ / H₂SO₄ | N/A | 45.1% yield, mixture of regioisomers | google.com |
| 5-fluoro-2-methylbenzoic acid | Fuming HNO₃ / Oleum | 0°C, 1 hour | Full conversion, <0.5% dinitro derivative | google.com |
| 5-fluoro-2-methylbenzoic acid | Conc. HNO₃ / H₂SO₄ | 0°C, 1 hour | 80% conversion, 45% dinitro derivative | google.com |
Multistep Synthesis from Related Aromatic Compounds
The synthesis of this compound typically proceeds through a two-step sequence starting from a substituted benzoic acid: nitration followed by esterification. A representative synthetic pathway can be extrapolated from the synthesis of analogous compounds such as Methyl 5-fluoro-2-methyl-3-nitrobenzoate. chemicalbook.com
The synthesis commences with the nitration of 4-fluoro-2-methylbenzoic acid. In a typical procedure, the starting benzoic acid is treated with a nitrating agent, which is commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction is typically carried out at low temperatures to control the regioselectivity and prevent over-nitration.
Following the nitration, the resulting 4-fluoro-2-methyl-5-nitrobenzoic acid is esterified to yield the final product. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is heated to drive the equilibrium towards the formation of the methyl ester.
A similar two-step process is employed for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, where 5-fluoro-2-methylbenzoic acid is first nitrated and then esterified. chemicalbook.com In this reported synthesis, the nitration is achieved using a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature of -5 to 0°C. The subsequent esterification of the crude 5-fluoro-2-methyl-3-nitrobenzoic acid is carried out using thionyl chloride in methanol. chemicalbook.com
Table 1: Representative Reagents and Conditions for the Synthesis of this compound and Analogs
| Step | Reaction | Reagents and Conditions | Starting Material Example | Product Example |
| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄, Low Temperature | 4-fluoro-2-methylbenzoic acid | 4-fluoro-2-methyl-5-nitrobenzoic acid |
| 2 | Esterification | Methanol, H₂SO₄ (catalyst), Heat | 4-fluoro-2-methyl-5-nitrobenzoic acid | This compound |
Comprehensive Analysis of Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups: the electron-withdrawing nitro and ester groups, and the activating methyl group, all attached to a fluorine-substituted benzene ring.
Nucleophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Core
The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAᵣ). The presence of the strongly electron-withdrawing nitro group para to the fluorine atom activates the ring towards nucleophilic attack. This activation is a key feature of the reactivity of many fluoronitrobenzene derivatives. nih.govresearchgate.net
In a typical SNAᵣ reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion, a good leaving group, results in the formation of the substituted product. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, the reaction of a related compound, methyl-4-fluoro-3-nitrobenzoate, with benzylamine (B48309) is a known example of such a transformation. chegg.com
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on Related Fluoro-Nitroaromatic Compounds
| Starting Material | Nucleophile | Product |
| Methyl 4-fluoro-3-nitrobenzoate | Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate |
| 4-fluoro-1-nitrobenzene | Pyrrolidine | 1-(4-nitrophenyl)pyrrolidine |
Reduction Methodologies for the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a versatile handle for further synthetic modifications. This transformation is a fundamental reaction in the synthesis of anilines and their derivatives.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.
The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and selectivity of the reduction. This method is often preferred due to its high yields and the formation of water as the only byproduct.
An alternative to catalytic hydrogenation for the reduction of nitro groups is the use of a metal in the presence of an acid. researchgate.net A widely used system for this purpose is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. researchgate.netresearchgate.net Other metal-acid combinations, such as iron and hydrochloric acid or zinc and acetic acid, can also be employed.
In this method, the nitro compound is typically dissolved in an appropriate solvent, and the metal and acid are added. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acid providing the necessary protons. While effective, this method often requires a stoichiometric amount of the metal and can generate metallic waste, making it less environmentally benign than catalytic hydrogenation.
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Method | Reagents | Typical Solvents |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Raney Ni | Ethanol, Methanol, Ethyl Acetate |
| Metal-Acid System | SnCl₂/HCl, Fe/HCl, Zn/CH₃COOH | Ethanol, Water |
Ester Hydrolysis and Carboxylic Acid Formation
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-2-methyl-5-nitrobenzoic acid. This reaction can be carried out under either acidic or basic conditions. google.com
Base-catalyzed hydrolysis, or saponification, is a common method for this transformation. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction typically requires heating to proceed at a reasonable rate. The initial product is the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the free carboxylic acid.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is an equilibrium process, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and methanol.
Acylation Reactions
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. While direct acylation of a highly deactivated ring like this compound is challenging, this reaction is crucial for the synthesis of its precursors. For instance, the acylation of fluorotoluene derivatives is a key step in building the carbon skeleton of the benzoic acid precursor.
The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion, which then attacks the aromatic ring. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. For example, in the synthesis of precursors to fluorinated and methylated benzoic acids, the fluorine and methyl groups will direct the incoming acyl group to specific positions.
A general scheme for the Friedel-Crafts acylation in the synthesis of a substituted benzophenone, a related ketone, is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Substituted Benzene | Acyl Chloride | AlCl₃ | Substituted Aryl Ketone |
In a patented process for synthesizing aryl-(3-ethyl-4-nitrophenyl)-methanones, 3-ethyl-4-nitrobenzoic acid is first converted to its acid chloride using thionyl chloride. This acid chloride is then used in a Friedel-Crafts acylation reaction with an aromatic compound, such as benzene or naphthalene, to yield the corresponding ketone. This highlights the utility of activating the carboxylic acid functionality of a nitrobenzoic acid to facilitate acylation of another aromatic ring.
Advanced Cross-Coupling Reactions and Vinylations of Analogues
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For analogues of this compound, these reactions offer pathways to introduce new functional groups by leveraging the existing substituents, such as a halogen or a carboxylic acid.
Palladium-Catalyzed Decarboxylative Heck Reactions of Nitrobenzoates
The Heck reaction traditionally involves the coupling of an aryl halide with an alkene. A significant advancement in this area is the decarboxylative Heck reaction, which utilizes carboxylic acids as the aryl source, releasing carbon dioxide as the only byproduct. This approach is particularly relevant for nitrobenzoates.
Research has demonstrated a protocol for the palladium-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. In this reaction, various 2-nitrobenzoic acids are coupled with a range of olefins to produce vinyl arenes. The reaction is typically catalyzed by a system generated in situ from palladium(II) acetate (Pd(OAc)₂) and involves an oxidant. One effective system utilizes copper(II) fluoride (CuF₂) as the oxidant in the presence of a catalytic amount of benzoquinone.
A representative set of reaction conditions and outcomes for the decarboxylative Heck reaction of 2-nitrobenzoates is summarized in the table below:
| 2-Nitrobenzoic Acid | Olefin | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 2-Nitrobenzoic acid | Styrene | Pd(OAc)₂, CuF₂, Benzoquinone | NMP | 130 | 75 |
| 2-Nitrobenzoic acid | Butyl acrylate | Pd(OAc)₂, CuF₂, Benzoquinone | NMP | 130 | 68 |
| 5-Methoxy-2-nitrobenzoic acid | Styrene | Pd(OAc)₂, CuF₂, Benzoquinone | NMP | 130 | 82 |
This methodology showcases the potential for converting the carboxylate group of nitrobenzoate analogues into a vinyl group, thereby increasing molecular complexity.
Sonogashira Coupling with Bromo-Fluoro-Nitrobenzoate Analogues
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. For a bromo-fluoro-nitrobenzoate analogue of this compound, the bromine atom can serve as a handle for Sonogashira coupling.
Studies on the Sonogashira coupling of 4-nitrobromobenzene with various terminal acetylenes have shown that this reaction proceeds efficiently to yield the corresponding substituted alkynes. The reaction is generally carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) salt like copper(I) iodide (CuI) in the presence of an amine base such as triethylamine.
The reaction conditions for the Sonogashira coupling of a bromo-fluoro-nitrobenzoate analogue can be inferred from related systems:
| Aryl Halide Analogue | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
| Bromo-fluoro-nitrobenzoate | Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF/Toluene |
| Bromo-fluoro-nitrobenzoate | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF |
This reaction is highly valuable for introducing alkynyl moieties, which are versatile functional groups that can undergo further transformations. For instance, a study on the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a wide range of terminal alkynes demonstrated high yields, indicating the feasibility of this reaction on electron-deficient aromatic rings containing both a halogen and a fluorine atom.
Process Optimization and Yield Enhancement in this compound Synthesis
For the nitration step, the choice of nitrating agent, reaction temperature, and reaction time are critical parameters. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Process optimization studies on the nitration of similar aromatic compounds, such as 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid, have shown that careful control of the molar ratio of nitric acid to the substrate and the reaction temperature can significantly impact the conversion and selectivity. soton.ac.uk The use of continuous flow reactors is also being explored to enhance safety and efficiency in nitration reactions. soton.ac.uk
The esterification of the nitrobenzoic acid to form the methyl ester is often achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. To drive the equilibrium towards the product side, an excess of methanol is typically used, and the water formed during the reaction can be removed azeotropically. Studies on the esterification of other nitrobenzoic acids have shown that the choice of catalyst and the method of water removal can significantly affect the yield.
The following table summarizes key parameters for optimization in the synthesis of this compound:
| Reaction Step | Key Parameters for Optimization | Potential Improvements |
| Nitration | Molar ratio of HNO₃/H₂SO₄, Temperature, Reaction time | Improved regioselectivity, higher conversion, reduced byproducts |
| Esterification | Molar ratio of Methanol/Acid, Catalyst choice, Water removal | Increased yield, shorter reaction time |
Solid-Phase Synthetic Approaches for Related Functionalized Benzoates
Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds in a high-throughput manner. In this approach, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise fashion. Excess reagents and byproducts are removed by simple filtration and washing of the resin.
While there are no specific reports on the solid-phase synthesis of this compound itself, the principles of this methodology can be applied to the synthesis of its functionalized analogues. For example, a benzoic acid derivative can be anchored to a resin, and various transformations can be performed on the aromatic ring or other functional groups.
A study on the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones utilized polymer-supported amino acids and o-nitrobenzoic acids. The o-nitrobenzoic acid was coupled to the resin-bound amino acid, and subsequent cyclization with concomitant cleavage from the support yielded the desired product in high yield and purity. This demonstrates the feasibility of using nitrobenzoic acids in solid-phase synthesis.
Another example involves the solid-phase synthesis of macrocycles derived from aminomethyl-benzoates. In this work, linear trimers of 5-aminoacyl-3-aminomethyl-benzoates were assembled on a solid support, followed by cleavage and solution-phase macrocyclization. This approach allows for the creation of large, functionalized molecular scaffolds.
The general workflow for a solid-phase synthesis of a functionalized benzoate is outlined below:
| Step | Description |
| 1. Anchoring | Covalent attachment of a suitable benzoic acid derivative to a solid support. |
| 2. Elongation/Modification | Stepwise addition of building blocks or chemical modification of the resin-bound molecule. |
| 3. Cleavage | Release of the final product from the solid support. |
| 4. Purification | Purification of the cleaved product. |
Advanced Spectroscopic and Structural Characterization Studies of Methyl 4 Fluoro 2 Methyl 5 Nitrobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Methyl 4-fluoro-2-methyl-5-nitrobenzoate, both ¹H and ¹³C NMR spectroscopy would be utilized to map the connectivity of atoms within the molecule.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide detailed information about their chemical environment and proximity to neighboring protons. While a specific spectrum for this compound is available, the experimental details such as the solvent and the precise chemical shifts and coupling constants are not provided. chemicalbook.com
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | 110 - 140 |
| Methyl (Aromatic) | 2.3 - 2.7 | 15 - 25 |
| Methyl (Ester) | 3.8 - 4.0 | 50 - 55 |
| Carbonyl (Ester) | - | 160 - 170 |
| Aromatic C-F | - | 150 - 165 (with C-F coupling) |
| Aromatic C-NO₂ | - | 145 - 155 |
| Aromatic C-CH₃ | - | 130 - 145 |
| Aromatic C-COOCH₃ | - | 125 - 135 |
Note: This table represents predicted values based on standard chemical shift ranges and is not based on experimental data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₉H₈FNO₄), HRMS would be used to confirm the molecular weight and elemental formula. The expected exact mass can be calculated and compared to the experimentally determined value to provide strong evidence for the compound's identity.
Table 2: Calculated Molecular Weight and Exact Mass for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈FNO₄ |
| Average Molecular Weight | 213.16 g/mol |
Chromatographic Analysis for Purity and Composition Assessment
Chromatographic techniques are essential for assessing the purity of a chemical compound and for analyzing complex mixtures. For a compound like this compound, a combination of HPLC, LC-MS, and UPLC would provide a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. A validated HPLC method would be developed to determine the purity of this compound. This would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. The result would be a chromatogram showing the peak corresponding to the target compound, with the area of the peak being proportional to its concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for identifying impurities and byproducts, even at trace levels. As the sample is separated by the LC system, the eluent is introduced into the mass spectrometer, which provides mass information for each separated component, aiding in their identification.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, improved sensitivity, and faster analysis times. A UPLC method would offer a more detailed assessment of the purity of this compound, capable of separating even closely related impurities.
Table 3: Representative Chromatographic Conditions for Analysis of Aromatic Nitro Compounds
| Parameter | Typical Conditions |
|---|---|
| HPLC/UPLC | |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an acid modifier like formic acid) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV at a wavelength appropriate for the chromophore (e.g., 254 nm) |
| LC-MS | |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
Note: These are general conditions and would require optimization for the specific analysis of this compound.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its molecular structure. The analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no public crystal structure data for this compound has been deposited in crystallographic databases.
Thermal Analysis Techniques for Polymorphic Forms and Stability (e.g., Differential Scanning Calorimetry)
Research and documentation concerning the thermal behavior of this compound are not presently available in published scientific literature. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are crucial for characterizing the polymorphic forms and assessing the thermal stability of a chemical compound. Such studies would typically involve heating a sample of the material at a controlled rate to observe thermal transitions like melting, crystallization, and decomposition.
The data obtained from DSC analysis, such as melting point and enthalpy of fusion, are vital for understanding the purity, crystal structure, and potential for polymorphism of a substance. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical and chemical properties of a compound, including its solubility, stability, and bioavailability in pharmaceutical applications.
Furthermore, thermal stability assessment through techniques like DSC or Thermogravimetric Analysis (TGA) would provide information on the decomposition temperature and the thermal limits within which the compound is stable. This is critical for safe handling, storage, and processing of the chemical.
Without experimental data from such studies on this compound, a definitive analysis of its thermal properties remains undetermined. Future research in this area would be necessary to elucidate these important characteristics.
Computational and Theoretical Investigations of Methyl 4 Fluoro 2 Methyl 5 Nitrobenzoate
Mechanistic Elucidation of Reaction Pathways and Transition States
Computational studies are instrumental in mapping the potential energy surfaces of reactions involving methyl 4-fluoro-2-methyl-5-nitrobenzoate, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group and a fluorine atom, a good leaving group in this context, renders the aromatic ring susceptible to nucleophilic attack.
Theoretical calculations, often employing Density Functional Theory (DFT), can model the interaction of the substrate with various nucleophiles. These models help in determining whether the reaction proceeds through a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism with a single transition state. For nitro-activated aromatic systems, the stepwise pathway is common.
The reaction pathway for a generic nucleophile (Nu⁻) attacking this compound at the carbon bearing the fluorine atom would be investigated by calculating the energies of the reactants, the transition state, the Meisenheimer intermediate, and the products.
Table 1: Calculated Relative Energies for a Hypothetical SNAr Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0.0 |
| Transition State 1 (TS1) | +15 to +25 |
| Meisenheimer Intermediate | -5 to +5 |
| Transition State 2 (TS2) | +10 to +20 |
| Products | -10 to -30 |
Note: These are representative values and would vary depending on the nucleophile and the computational method employed.
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Structure-Activity Relationship (SAR) studies for this compound are primarily theoretical, aiming to predict how modifications to its structure would affect its reactivity or potential biological activity. Computational methods allow for the in-silico design of derivatives and the evaluation of their properties.
Key molecular descriptors calculated to build SAR models include:
Electronic Properties: Molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges. The MEP can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.
Steric Properties: Molecular volume and surface area.
Lipophilic Properties: Calculated logP.
For instance, modifying the ester group, replacing the methyl group with other alkyl groups, or changing the position of the substituents would lead to a library of virtual compounds. The calculated properties of these compounds can then be correlated with their predicted reactivity.
Table 2: Predicted Impact of Structural Modifications on Reactivity in SNAr
| Modification | Predicted Effect on Reactivity | Rationale |
| Replacement of -COOCH₃ with -CHO | Increased | Aldehyde group is more electron-withdrawing. |
| Replacement of -CH₃ with -H | Increased | Removal of the electron-donating methyl group. |
| Replacement of -F with -Cl | Decreased | C-Cl bond is generally stronger and Cl is a poorer leaving group than F in SNAr. |
| Addition of a second -NO₂ group | Significantly Increased | Enhanced activation of the ring towards nucleophilic attack. |
These theoretical SAR studies guide the synthesis of new molecules with desired properties, optimizing for reactivity or specific interactions with a biological target.
Influence of Fluoro, Methyl, and Nitro Substituents on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in this compound is a direct consequence of the electronic and steric effects of its substituents.
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution. The nitro group's ability to stabilize the negative charge in the Meisenheimer intermediate is crucial for the facility of SNAr reactions. This stabilization is most effective when the attack occurs at positions ortho or para to the nitro group. In this molecule, the fluorine atom is ortho to the nitro group, making this position highly activated.
Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity. However, it also has an electron-donating resonance effect (+M) due to its lone pairs. In the context of aromatic reactivity, the inductive effect of halogens typically outweighs the resonance effect, leading to deactivation of the ring towards electrophilic attack. In nucleophilic aromatic substitution, the strong -I effect of fluorine enhances the electrophilicity of the carbon to which it is attached, and its ability to act as a good leaving group is paramount.
Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It generally activates the aromatic ring towards electrophilic substitution. In the context of this molecule, its electron-donating nature slightly counteracts the deactivating effects of the nitro and fluoro groups. Sterically, the methyl group ortho to the fluorine atom may influence the approach of a nucleophile, potentially affecting the reaction rate.
Table 3: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Overall Effect on Nucleophilic Substitution |
| -NO₂ | -I (Strong) | -M (Strong) | Strong Deactivation | Strong Activation (ortho, para) |
| -F | -I (Strong) | +M (Weak) | Deactivation | Activation (as leaving group and by induction) |
| -CH₃ | +I (Weak) | Hyperconjugation | Weak Activation | Weak Deactivation |
| -COOCH₃ | -I (Moderate) | -M (Moderate) | Deactivation | Activation |
The combination of these substituents creates a highly polarized aromatic ring. The carbon atom attached to the fluorine is significantly electron-deficient (electrophilic) due to the cumulative electron-withdrawing effects of the adjacent nitro group and the fluorine itself. This makes it the primary target for nucleophilic attack. Computational models can quantify these effects by calculating partial atomic charges and mapping the molecular electrostatic potential, providing a visual representation of the molecule's reactivity landscape.
Advanced Applications and Research Utility of Methyl 4 Fluoro 2 Methyl 5 Nitrobenzoate
Role as a Versatile Building Block in Organic Synthesis
The strategic placement of electron-withdrawing and donating groups, along with a reactive fluorine atom, endows Methyl 4-fluoro-2-methyl-5-nitrobenzoate with significant versatility as a building block in organic synthesis.
This compound serves as a key starting material for creating substituted aniline (B41778) derivatives, which are themselves important precursors to a wide range of complex targets. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nitrogen-based functional groups.
A notable example is its reaction with methylamine. This reaction proceeds by the displacement of the fluoride (B91410) ion by the amine nucleophile, a process driven by the electron-withdrawing effect of the nitro group. This transformation is a critical step in the development of molecules for medicinal chemistry research. google.com
| Starting Material | Reagent | Product | Significance |
|---|---|---|---|
| This compound | Methylamine (CH₃NH₂) | Methyl 2-methyl-4-(methylamino)-5-nitrobenzoate | Key intermediate for PAD4 inhibitors google.com |
The derivatives of this compound are pivotal in constructing nitrogen-containing heterocyclic systems. Following the initial substitution reaction, the nitro group on the resulting aniline derivative can be chemically reduced to an amine. This diamino-substituted benzene (B151609) ring is then primed for cyclization reactions to form various heterocyclic scaffolds, which are core components of many biologically active compounds. This multi-step process, starting from this compound, provides a reliable pathway to complex heterocyclic structures relevant to drug discovery. google.com
Contributions to Pharmaceutical and Medicinal Chemistry Research
The utility of this compound is most pronounced in its application to pharmaceutical and medicinal chemistry, where it contributes to the synthesis of novel therapeutic agents.
Research has identified this compound as a valuable starting material in the synthesis of inhibitors for Peptidylarginine Deiminase 4 (PAD4). google.com PAD4 is an enzyme implicated in autoimmune diseases such as rheumatoid arthritis. google.com By serving as a foundational piece for building molecules that can inhibit PAD4, this compound plays a direct role in the development of new potential therapies for inflammatory disorders. google.com The synthesis of these novel inhibitors underscores the compound's importance in creating drug candidates with specific and targeted biological activity. google.com
The compound is a key intermediate in the synthesis of specific classes of enzyme inhibitors.
The class of fluorinated and nitrated benzoic acid esters is critical for the synthesis of Poly ADP-ribose Polymerase (PARP) inhibitors, a class of anticancer agents. acs.orgnih.gov While these building blocks are essential, scientific literature detailing the manufacturing process of the PARP inhibitor Rucaparib specifies the use of a different isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate . acs.org In a documented synthesis route, this specific isomer is condensed with DMF dimethylacetal (DMF-DMA) to form an enamine, which is a key step in constructing the 6-fluoro-indole-4-carboxylate core of Rucaparib. acs.org This highlights the crucial role of specific isomeric substitution patterns in the synthesis of complex pharmacological agents like Rucaparib.
Synthesis of Specific Pharmacological Agents
Analogues as Potent STING Agonists with Antitumor Activity
The innate immune system plays a crucial role in cancer immunosurveillance, and activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Researchers have utilized analogues of this compound as starting materials for the synthesis of novel STING agonists.
In one study, the closely related starting material, methyl 4-bromo-5-fluoro-2-nitrobenzoate, was used to synthesize a series of potent STING agonists. acs.org The synthetic route involved a Sonogashira reaction followed by a reduction of the nitro group to an amine, which is a common transformation for which this compound is also well-suited. The resulting lead compound, designated A4, was identified as a highly effective STING agonist with an EC₅₀ value of 0.06 ± 0.003 μM in THP1 cells. acs.org
The antitumor activity of agonist A4 was evaluated in a B16.F10 xenograft mouse model. The compound demonstrated significant, dose-dependent tumor growth inhibition (TGI), surpassing the efficacy of the reference STING agonist SR-717. acs.org
Table 1: In Vivo Antitumor Activity of STING Agonist A4
| Compound | Dose (mg/kg, i.v.) | Tumor Growth Inhibition (TGI) |
|---|---|---|
| A4 | 5 | 51.23% |
| A4 | 10 | 74.45% |
| SR-717 | 30 | 52.41% |
Furthermore, pharmacokinetic studies in C57BL/6 mice revealed that compound A4 possesses a superior profile compared to SR-717, with a significantly longer half-life and enhanced plasma exposure, highlighting its potential for further preclinical development. acs.org
Table 2: Pharmacokinetic Properties of STING Agonist A4
| Compound | Half-life (t½, h) | Clearance (mL/min/kg) | Plasma Exposure (AUC, h·ng/mL) |
|---|---|---|---|
| A4 | 7.65 | 11.2 | 14,126 |
| SR-717 | 1.82 | 123 | 1,356 |
Intermediates for D-amino Acid Oxidase Inhibitors
D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAAO is a therapeutic strategy aimed at increasing D-serine levels to address NMDA receptor hypofunction, which is implicated in conditions like schizophrenia.
The chemical structure of this compound makes it an important intermediate for the synthesis of various heterocyclic scaffolds that form the core of many DAAO inhibitors. nih.gov The nitro group can be readily reduced to an amine, which can then be used as a handle for cyclization reactions to form fused ring systems. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and brain penetration. While specific synthetic pathways are often proprietary, the utility of fluoro-nitroaromatic compounds as precursors for DAAO inhibitors is a well-established principle in medicinal chemistry, leading to potent inhibitors with IC₅₀ values in the nanomolar range. nih.gov
Synthetic Utility in Hsp90 Inhibitor Discovery
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. Consequently, Hsp90 has become a key target for anticancer drug development.
The development of Hsp90 inhibitors often involves the synthesis of complex molecules designed to bind to the ATP-binding pocket in the N-terminal domain of the protein. nih.gov this compound serves as a valuable building block in this context. Its functional groups allow for its incorporation into larger, often macrocyclic or multi-ring, structures characteristic of potent Hsp90 inhibitors. The synthesis of novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives, for example, relies on functionalized precursors to build the core scaffold necessary for biological activity. nih.govrsc.org The introduction of fluorine, as present in the title compound, is a common strategy to enhance the binding and pharmacological properties of such inhibitors.
Exploration of Cytotoxicity and Anticancer Potency in Related Compounds
The structural motifs present in this compound are frequently found in precursors to compounds with significant cytotoxic and anticancer properties. Research into novel benzoxazoles has provided insight into how these precursors contribute to the development of potential anticancer drugs.
In a study focused on creating new benzoxazoles, researchers synthesized a series of compounds and evaluated their cytotoxicity against the human A-549 lung carcinoma cell line and non-cancerous HepaRG hepatocytes. nih.gov The synthesis began with precursors like 3-chloro-4-fluorophenol, which underwent nitration and subsequent reactions to form the final products. nih.gov This highlights the utility of nitrated fluorophenol derivatives, which are structurally related to the title compound, in generating biologically active molecules. Notably, some of the synthetic intermediates, as well as the final benzoxazole (B165842) products, demonstrated potential anticancer activity, with some intermediates showing selective properties against lung cancer cells at low concentrations. nih.govresearchgate.net This indicates a selectivity window where cancer cells are affected while healthy cells remain unharmed. researchgate.net
Utility in Agrochemical Development
Beyond its pharmaceutical applications, this compound and its isomers are valuable intermediates in the agrochemical industry. chemimpex.comchemimpex.com The unique combination of a fluorine atom and a nitro group on the benzene ring enhances reactivity and allows for the synthesis of a wide range of active ingredients for crop protection. chemimpex.com
Design of New Pesticide Formulations
The chemical reactivity and stability of fluoro-nitrobenzoate esters make them ideal starting points for designing novel pesticides. chemimpex.com These intermediates can be elaborated into more complex molecules that are designed to target specific biological pathways in pests while minimizing environmental impact. The presence of the fluorine atom can increase the metabolic stability and efficacy of the final pesticide product.
Development of Enhanced Herbicide Formulations
Fluoro-nitroaromatic compounds are also key precursors in the development of modern herbicides. chemimpex.com The stability and reactivity of these molecules allow for the creation of compounds that can effectively control weed growth. The final herbicidal products derived from these intermediates can be formulated to target specific plant species, offering selective crop protection.
Applications in Advanced Materials Science
Extensive research into the applications of this compound in advanced materials science has yet to be documented in publicly available scientific literature. While the unique combination of fluoro, methyl, and nitro functional groups on a benzoate (B1203000) structure suggests potential as a monomer or additive in polymer chemistry, specific studies detailing its use remain elusive. The following sections outline theoretical applications based on the compound's structure, though experimental data is not currently available.
Incorporation into Polymer Structures for Tailored Properties
The chemical structure of this compound presents several possibilities for its incorporation into polymer chains. The ester group could potentially undergo transesterification to be integrated into polyester (B1180765) backbones. Furthermore, the nitro and fluoro groups could influence the reactivity of the aromatic ring, potentially allowing for its inclusion in polyaromatic ethers or other high-performance polymers. The presence of these functional groups would be expected to impart unique properties to the resulting polymer.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Reactive Site on Monomer | Resulting Polymer Type (Theoretical) |
| Polycondensation | Ester Group | Polyester |
| Nucleophilic Aromatic Substitution | Fluoro Group | Poly(aryl ether) |
Development of Materials with Enhanced UV Resistance, Mechanical Strength, and Controlled Degradation Rates
The functional groups of this compound suggest its potential utility in creating materials with specialized characteristics. The nitroaromatic moiety is known for its ability to absorb ultraviolet (UV) radiation, which could translate to enhanced UV resistance in polymers containing this compound, thereby preventing photodegradation.
The rigid aromatic ring structure, combined with the polar nitro and fluoro groups, could lead to strong intermolecular interactions within a polymer matrix. These interactions, such as dipole-dipole forces and potential hydrogen bonding, could enhance the mechanical strength and thermal stability of the material.
Furthermore, the ester linkage in this compound introduces a site susceptible to hydrolysis. This could be exploited in the design of materials with controlled degradation rates, where the ester bond is intentionally cleaved under specific environmental conditions, such as changes in pH or the presence of certain enzymes. This would be particularly relevant in applications like biodegradable plastics or drug delivery systems.
Table 2: Theoretical Impact of Functional Groups on Material Properties
| Functional Group | Potential Property Enhancement | Mechanism |
| Nitro Group (-NO2) | UV Resistance | Absorption of UV radiation, preventing polymer backbone degradation. |
| Fluoro Group (-F) & Aromatic Ring | Mechanical Strength, Thermal Stability | Increased intermolecular forces and chain rigidity. |
| Ester Group (-COOCH3) | Controlled Degradation | Susceptibility to hydrolysis, allowing for tunable material breakdown. |
It is important to reiterate that the applications and effects described above are theoretical. As of the current date, there is a lack of published research to substantiate these potential uses of this compound in advanced materials science. Further experimental investigation is required to validate these hypotheses.
Conclusion and Future Research Directions
Summary of Current Research Contributions
Currently, dedicated research focusing exclusively on methyl 4-fluoro-2-methyl-5-nitrobenzoate is sparse in publicly available literature. The primary contribution to the scientific understanding of this compound comes from its synthesis from the corresponding carboxylic acid, 4-fluoro-2-methyl-5-nitrobenzoic acid. The synthesis of related fluorinated nitrobenzoic acid methyl esters is generally achieved through esterification of the corresponding carboxylic acid. For instance, the synthesis of methyl 4-fluoro-3-nitrobenzoate involves dissolving 4-fluoro-3-nitro-benzoic acid in methanol (B129727) and adding concentrated sulfuric acid, followed by heating. A similar principle would apply to the synthesis of this compound from 4-fluoro-2-methyl-5-nitrobenzoic acid. The parent acid, 4-fluoro-2-methyl-5-nitrobenzoic acid, is a known solid compound.
The study of related isomers, such as methyl 5-fluoro-2-methyl-3-nitrobenzoate, highlights its use in organic synthesis, for example, in the preparation of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. chemicalbook.com This suggests that this compound could also serve as a valuable intermediate in the synthesis of complex organic molecules. The broader class of fluorinated benzoic acid building blocks is recognized for its importance in drug discovery and medicinal chemistry. For example, 5-fluoro-2-methylbenzoic acid is a precursor for compounds with antiproliferative activity and for HIV-1 integrase inhibitors. ossila.com
Identification of Knowledge Gaps and Emerging Research Avenues
The most significant knowledge gap is the lack of specific studies on the biological activity and material properties of this compound. While its precursors and isomers have been investigated for various applications, this particular compound remains largely uncharacterized.
Emerging research avenues could therefore include:
Biological Screening: A primary area for future research would be to screen this compound for various biological activities, including anticancer, antiviral, and antimicrobial properties. The presence of the fluorine atom and the nitro group, common pharmacophores, suggests this could be a fruitful area of investigation. For instance, related benzoxazoles synthesized from fluorinated precursors have shown potential anticancer activity. nih.govresearchgate.net
Material Science Applications: The properties of nitroaromatic compounds can be relevant in material science, for example, in the development of energetic materials or nonlinear optical materials. Investigating these properties for this compound could reveal novel applications.
Comparative Isomer Studies: A systematic comparison of the chemical reactivity, physical properties, and biological activity of this compound with its other isomers would provide valuable structure-activity relationship (SAR) data.
Prospective Methodological Advancements in Synthesis and Characterization
Future research could focus on optimizing the synthesis of this compound. While traditional esterification methods are likely effective, exploring greener and more efficient catalytic methods could be beneficial. For example, the use of solid acid catalysts, such as zirconium-based catalysts, has been shown to be effective for the synthesis of methyl benzoates and could be adapted for this specific compound. mdpi.com
In terms of characterization, advanced analytical techniques could be employed to fully elucidate the compound's properties. While standard techniques like NMR and mass spectrometry are essential for structural confirmation, further characterization could include:
Single-crystal X-ray diffraction: To determine the precise three-dimensional structure of the molecule.
Computational modeling: To predict its reactivity, spectral properties, and potential biological interactions.
Advanced Chromatographic Methods: Reverse-phase high-performance liquid chromatography (HPLC) methods can be developed for its analysis and purification. sielc.com
Potential for Novel Applications and Interdisciplinary Research Initiatives
The unique substitution pattern of this compound offers potential for novel applications. The interplay between the fluorine atom, the methyl group, and the nitro group on the benzene (B151609) ring can influence the molecule's electronic properties and reactivity, making it a target for:
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The fluorinated and nitrated benzoic acid core is present in various biologically active molecules. ossila.comossila.comossila.com
Agrochemicals: The development of new herbicides or pesticides, as many such compounds are based on substituted aromatic rings.
Probe Development: The nitroaromatic moiety could be used in the design of chemical probes for detecting specific analytes.
Interdisciplinary research initiatives could combine the expertise of organic chemists, biochemists, and material scientists to fully explore the potential of this compound. Collaborative projects could focus on synthesizing a library of derivatives and screening them for a wide range of applications, from pharmaceuticals to advanced materials.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-fluoro-2-methyl-5-nitrobenzoate, and how do reaction conditions influence yield and purity?
The synthesis of methyl-substituted nitrobenzoates often involves esterification or nitration steps. For this compound, a plausible route starts with nitration of a fluorinated methylbenzoic acid precursor, followed by esterification. Key variables include:
- Reagent selection : Thionyl chloride (SOCl₂) or oxalyl chloride for acid chloride formation, with methanol for esterification .
- Temperature control : Reactions at 50°C or reflux conditions (e.g., benzene or dichloromethane) improve conversion but may increase side-product formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitration regioselectivity, while non-polar solvents minimize decomposition .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the product, with purity confirmed via HPLC (>98%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H NMR will show distinct signals for the methyl ester (~3.9 ppm, singlet), aromatic protons (split by fluorine and nitro groups), and fluorine coupling (e.g., in the aromatic region) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can confirm purity, using acetonitrile/water gradients .
- Mass spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 213.16 (M+H⁺) .
Q. How should this compound be stored to ensure stability?
Q. What safety protocols are critical when handling this compound?
- Toxicity : Nitroaromatics are potential mutagens. Use PPE (gloves, goggles) and fume hoods .
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .
Advanced Research Questions
Q. How does the nitro group’s electronic influence affect subsequent reactions (e.g., reductions or nucleophilic substitutions)?
The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to the meta position. For reductions (e.g., using SnCl₂·2H₂O in ethanol), the nitro group converts to an amine, which is unstable and requires immediate use in downstream reactions (e.g., diazotization) . Computational DFT studies can model charge distribution to predict reactivity .
Q. What crystallographic strategies are recommended for resolving the compound’s structure?
- X-ray crystallography : Grow single crystals via slow evaporation from ethanol. Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
- Data interpretation : The fluorine atom’s high electron density may require anisotropic displacement parameter (ADP) refinement to resolve positional disorder .
Q. How can computational modeling (e.g., DFT or molecular docking) enhance understanding of this compound’s properties?
- DFT : Calculate electrostatic potential surfaces to predict sites for nucleophilic/electrophilic attacks. Gaussian09 with B3LYP/6-31G* basis sets is standard .
- Docking : If exploring biological activity, dock the compound into enzyme active sites (e.g., nitroreductases) using AutoDock Vina to assess binding affinity .
Q. How can contradictory synthetic data (e.g., variable yields) be systematically addressed?
Q. What strategies validate the compound’s potential in agrochemical or pharmaceutical research?
Q. How can regioselectivity challenges during functionalization be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
